molecular formula C43H75NO16 B7790486 Erythromycin ethylsuccinate CAS No. 41342-53-4

Erythromycin ethylsuccinate

Número de catálogo B7790486
Número CAS: 41342-53-4
Peso molecular: 862.1 g/mol
Clave InChI: NSYZCCDSJNWWJL-YXOIYICCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erythromycin Ethylsuccinate (E.E.S.) is a macrolide antibiotic used to treat many different types of infections caused by bacteria . It is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics . It is available in generic form .


Synthesis Analysis

This compound is synthesized by acylating the solution of erythromycin in methylene chloride or chloroform with monoethyl succinyl chloride . The reaction product is isolated by filtration of the resultant precipitate which is then suspended in cold water .


Molecular Structure Analysis

The molecular formula of this compound is C43H75NO16 . Its average mass is 862.053 Da and its monoisotopic mass is 861.508606 Da .


Chemical Reactions Analysis

During the crystallization of this compound, a gelation mechanism is observed . The generated semisolid gel-like phase exhibited a 3D fibrillar network morphology and the typical rheological properties of gels . The fibers inside the gel-like phase were confirmed to be new types of this compound solvates using powder X-ray diffraction, thermogravimetric analysis/differential scanning calorimetry, and gas chromatography .

Aplicaciones Científicas De Investigación

  • Prokinetic Agent for Nasoenteric Tube Placement : Erythromycin ethylsuccinate has been found effective in facilitating the transpyloric passage of nasoenteric feeding tubes, showing significantly better results than standard therapy without drug intervention (Stern & Wolf, 1994).

  • Treatment of Acute Nonspecific Gastroenteritis in Infants and Young Children : In a study, this compound did not significantly impact the course of gastroenteritis in children. However, it marginally shortened the period of abnormal stool consistency (Robins-Browne et al., 1983).

  • Chronic Bronchitis Treatment : this compound demonstrated satisfactory responses in patients with acute exacerbations of chronic bronchitis, especially in cases with positive cultures for H. influenzae (Vanhoof et al., 1978).

  • Hypersensitivity Reactions : Rare cases of severe hypersensitivity reactions to this compound have been reported, emphasizing the need for caution in its prescription (Inder & Kumar, 2019).

  • Treatment of Respiratory Tract Infections : this compound showed good activity against respiratory tract infections, particularly against haemolytic streptococcal infections, with good absorption and tolerability (Butzler et al., 1979).

  • Treatment of Asthma Attacks of Infectious Origin : In a study of hospitalized patients with severe asthma of infectious origin, this compound, combined with glucocorticoids or ACTH, showed significant improvement in clinical symptomatology and respiratory function (Brune, 1980).

  • Pharmacokinetics and Safety Profile : Studies have explored the pharmacokinetics, safety, and efficacy of this compound in various formulations, highlighting its stability and tolerability in different patient groups (Houin et al., 1980).

  • Treatment of Campylobacter Enteritis in Children : this compound reduced the duration of bacterial shedding in children with Campylobacter enteritis, although it did not significantly alter the duration of diarrhea (Pai et al., 1983).

  • Prokinetic Agent in Infants and Children : this compound has been used as a prokinetic agent in infants and children, especially in cases related to gastrointestinal dysmotility. It has shown beneficial effects in promoting tolerance of enteral feeds and enhancing gastrointestinal motility (Curry et al., 2001).

  • Hepatotoxicity Risk : There have been cases of hepatotoxicity associated with this compound, presenting with symptoms like fever and abdominal pain, emphasizing the need for monitoring during therapy (Sullivan et al., 1980).

  • Effect on Fecal Flora in Infants : The antibiotic was found to variably affect the fecal count of enterobacteria in infants, without leading to the implantation of potentially pathogenic or highly resistant bacteria, suggesting its safety in pediatric use (Butel & Boussougant, 1986).

Mecanismo De Acción

Erythromycin Ethylsuccinate belongs to a group of drugs called macrolide antibiotics. Macrolide antibiotics slow the growth of, or sometimes kill, sensitive bacteria by reducing the production of important proteins needed by the bacteria to survive .

Safety and Hazards

Erythromycin Ethylsuccinate should be handled with care to avoid ingestion and inhalation . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . In case of overdosage, this compound should be discontinued .

Propiedades

IUPAC Name

4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYZCCDSJNWWJL-YXOIYICCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H75NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022993
Record name Erythromycin ethylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL
Record name ERYTHROMYCIN ETHYL SUCCINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER

CAS RN

1264-62-6
Record name Erythromycin ethyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin ethylsuccinate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythromycin ethylsuccinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythromycin ethylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin ethyl succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROMYCIN ETHYLSUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1014KSJ86F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERYTHROMYCIN ETHYL SUCCINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythromycin ethylsuccinate
Reactant of Route 2
Reactant of Route 2
Erythromycin ethylsuccinate
Reactant of Route 3
Erythromycin ethylsuccinate
Reactant of Route 4
Erythromycin ethylsuccinate
Reactant of Route 5
Erythromycin ethylsuccinate
Reactant of Route 6
Erythromycin ethylsuccinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.